N-cyclooctyladamantane-1-carboxamide
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Overview
Description
N-cyclooctyladamantane-1-carboxamide: is a synthetic organic compound that belongs to the class of carboxamides It is characterized by the presence of a cyclooctyl group attached to an adamantane core, with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyladamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with cyclooctylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction is conducted under mild conditions, often at room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyladamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted adamantane or cyclooctyl derivatives.
Scientific Research Applications
N-cyclooctyladamantane-1-carboxamide has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-cyclooctyladamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
- N-cyclooctyladamantane-1-carboxylic acid
- N-cyclooctyladamantane-1-amine
- N-cyclooctyladamantane-1-alcohol
Comparison: N-cyclooctyladamantane-1-carboxamide is unique due to the presence of both the cyclooctyl and adamantane groups, which confer distinct physicochemical properties. Compared to its analogs, such as N-cyclooctyladamantane-1-carboxylic acid or N-cyclooctyladamantane-1-amine, the carboxamide group provides additional hydrogen bonding capabilities, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C19H31NO |
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Molecular Weight |
289.5 g/mol |
IUPAC Name |
N-cyclooctyladamantane-1-carboxamide |
InChI |
InChI=1S/C19H31NO/c21-18(20-17-6-4-2-1-3-5-7-17)19-11-14-8-15(12-19)10-16(9-14)13-19/h14-17H,1-13H2,(H,20,21) |
InChI Key |
MEWUVHNPLZLEQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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